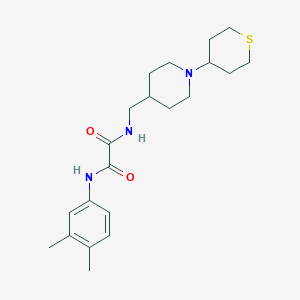

N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide

説明

特性

IUPAC Name |

N'-(3,4-dimethylphenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H31N3O2S/c1-15-3-4-18(13-16(15)2)23-21(26)20(25)22-14-17-5-9-24(10-6-17)19-7-11-27-12-8-19/h3-4,13,17,19H,5-12,14H2,1-2H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZKGNISCFVLBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3CCSCC3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H31N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual components. The dimethylphenyl group can be synthesized through Friedel-Crafts alkylation, while the tetrahydrothiopyran ring is formed via a thiol-ene reaction. The piperidine moiety is introduced through a reductive amination process. The final step involves the coupling of these components using oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for reagent addition and product isolation would ensure high yield and purity. Solvent extraction and recrystallization are common techniques used to purify the final product.

化学反応の分析

Types of Reactions

N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amides.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halogenated reagents replace hydrogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

Substitution: Halogenated reagents like bromoethane (C2H5Br)

Major Products

Oxidation: Corresponding oxides and ketones

Reduction: Reduced amides and secondary amines

Substitution: Halogenated derivatives of the original compound

科学的研究の応用

N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

作用機序

The mechanism of action of N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in the target’s activity or function. This can result in various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways.

類似化合物との比較

Structural and Functional Comparison with Similar Oxalamide Derivatives

Structural Analogues in Antiviral Research

Compounds from –3 share the oxalamide core but differ in substituents and heterocyclic systems. Key comparisons include:

Key Observations :

- The thiopyran-piperidine hybrid replaces thiazol-containing scaffolds in –3. Thiopyran’s sulfur atom could reduce metabolic oxidation compared to thiazol’s nitrogen-sulfur system, as seen in slower hepatic clearance of sulfur-containing heterocycles .

Comparison with Flavoring Oxalamides

Oxalamides like N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336) () are umami agonists but differ significantly in substituents:

Pharmacokinetic and Toxicological Comparisons

Metabolism

- N1-(2,3-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (No. 2225): Rapid elimination in rats via hydroxylation and glucuronidation, with a NOAEL of 140 mg/kg/day .

- Target Compound : Predicted slower metabolism due to thiopyran’s resistance to hydrolysis and dimethylphenyl’s stability against oxidation.

Bioavailability

- R)-N-(1-Methoxy-4-methylpentan-2-yl)-3,4-dimethylbenzamide (No. 2226): Poor oral bioavailability in rats due to first-pass metabolism .

- Target Compound : Higher bioavailability is anticipated due to reduced metabolic susceptibility.

生物活性

N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, particularly in relation to antiviral properties, pharmacokinetics, and safety profiles.

Chemical Structure and Properties

The compound features a complex structure that includes a dimethylphenyl group and a tetrahydrothiopyran-piperidine moiety. Its molecular formula is with a molecular weight of approximately 462.62 g/mol. The presence of multiple functional groups suggests diverse biological interactions.

Antiviral Properties

Research indicates that derivatives similar to N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide exhibit significant antiviral activity, particularly against herpesviruses such as HSV and VZV. For instance, compounds in the same class have shown effectiveness with EC50 values ranging from 0.033 to 0.100 µM against VZV, demonstrating their potential as antiviral agents in therapeutic settings .

The mechanism by which these compounds exert their antiviral effects involves the inhibition of viral DNA polymerase. This action prevents the replication of viral genomes, thereby limiting the spread of infection. The compounds are believed to be incorporated into the viral DNA chain during replication, effectively terminating further extension .

Pharmacokinetics and Safety

Pharmacokinetic studies suggest that N1-(3,4-dimethylphenyl)-N2-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)oxalamide possesses favorable absorption and distribution characteristics when administered orally. Compared to traditional antiviral drugs, it has a lower mutagenic risk and a higher safety profile, making it a promising candidate for further development .

Case Studies

Several studies have evaluated the biological activity of related compounds:

- Study on Antiviral Efficacy : A study demonstrated that a similar oxalamide derivative effectively inhibited the replication of HSV in vitro, showing significant reductions in viral titers at low concentrations .

- Safety Profile Assessment : In preclinical trials, compounds with similar structures were tested for toxicity and mutagenicity. Results indicated minimal adverse effects at therapeutic doses, supporting their potential use in clinical applications .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 462.62 g/mol |

| EC50 (against VZV) | 0.033 - 0.100 µM |

| Administration Route | Oral |

| Safety Profile | Low mutagenic risk |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。